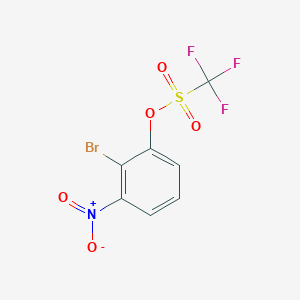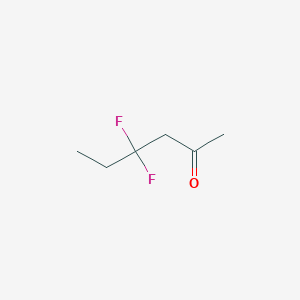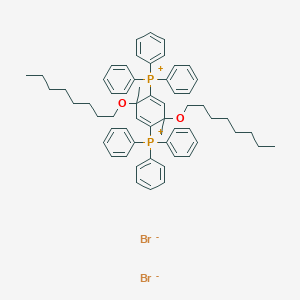
1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two triphenylphosphonium groups attached to a xylene core, which is further substituted with octyloxy groups. The bromide ions serve as counterions to balance the positive charges on the phosphonium groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene and triphenylphosphine.
Reaction Conditions: The starting materials are dissolved in benzene and the reaction mixture is refluxed in an oil bath.
Formation of the Compound: The reaction proceeds with the nucleophilic substitution of bromine atoms by triphenylphosphine, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromide ions.
Oxidation and Reduction: The phosphonium groups can undergo redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohols.
科学研究应用
1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
作用机制
The mechanism by which 1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) exerts its effects involves:
Molecular Targets: The phosphonium groups can interact with various molecular targets, including enzymes and receptors.
Pathways Involved: The compound can modulate biochemical pathways by altering the redox state or by acting as a ligand for specific proteins.
相似化合物的比较
Similar Compounds
Tetramethylenebis(triphenylphosphonium bromide): Used in the synthesis of squalene and conversion of diketones to cyclohexa-1,3-dienes.
Triphenylphosphine oxide: Known for its use in organic synthesis and catalysis.
Uniqueness
1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) is unique due to its specific structural features, such as the octyloxy substitutions and the xylene core, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with biological membranes or in the development of advanced materials.
属性
分子式 |
C60H72Br2O2P2 |
|---|---|
分子量 |
1047.0 g/mol |
IUPAC 名称 |
(3,6-dimethyl-3,6-dioctoxy-4-triphenylphosphaniumylcyclohexa-1,4-dien-1-yl)-triphenylphosphanium;dibromide |
InChI |
InChI=1S/C60H72O2P2.2BrH/c1-5-7-9-11-13-33-47-61-59(3)49-58(64(54-41-27-18-28-42-54,55-43-29-19-30-44-55)56-45-31-20-32-46-56)60(4,62-48-34-14-12-10-8-6-2)50-57(59)63(51-35-21-15-22-36-51,52-37-23-16-24-38-52)53-39-25-17-26-40-53;;/h15-32,35-46,49-50H,5-14,33-34,47-48H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
SNMSCQLTADIORL-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCOC1(C=C(C(C=C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C)OCCCCCCCC)[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861198.png)
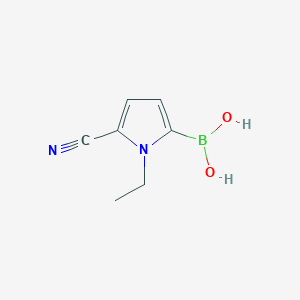
![4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861205.png)
![7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12861215.png)
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]guanidine](/img/structure/B12861217.png)
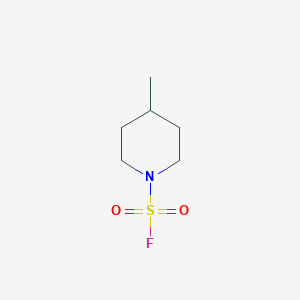
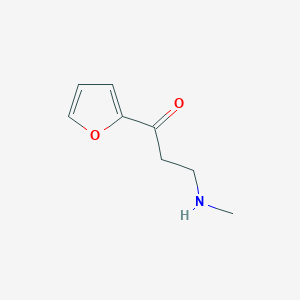
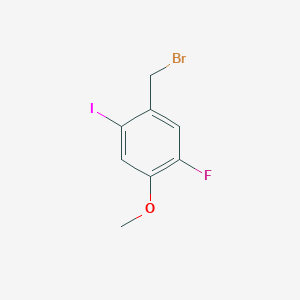
![3H-[1]Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel-](/img/structure/B12861242.png)

![1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c][1,7]naphthyridin-4-one](/img/structure/B12861252.png)
